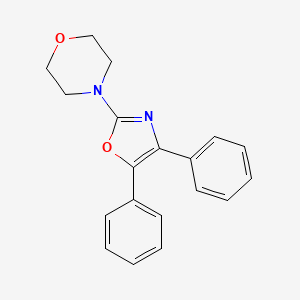
2-Morpholino-4,5-diphenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-4,5-diphenyloxazole is a heterocyclic compound with the molecular formula C19H18N2O2. It is known for its unique structure, which includes a morpholine ring fused to a diphenyloxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-4,5-diphenyloxazole typically involves the reaction of 2-chloro-4,5-diphenyloxazole with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-4,5-diphenyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine or oxazole derivatives.
Scientific Research Applications
2-Morpholino-4,5-diphenyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of plastic scintillators and other materials requiring specific fluorescence properties
Mechanism of Action
The mechanism of action of 2-Morpholino-4,5-diphenyloxazole involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, such as kinases, which play a role in cell cycle regulation and cytokinesis. The compound’s unique structure allows it to bind to these targets effectively, thereby modulating their activity .
Comparison with Similar Compounds
- 2,5-Diphenyloxazole
- 2-Morpholino-4,5-diphenylthiazole
- 2-Morpholino-4,5-diphenylimidazole
Comparison: 2-Morpholino-4,5-diphenyloxazole stands out due to its unique combination of a morpholine ring and a diphenyloxazole moiety. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. For instance, the presence of the morpholine ring enhances its solubility and reactivity, which can be advantageous in synthetic and medicinal chemistry .
Properties
CAS No. |
20503-74-6 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(4,5-diphenyl-1,3-oxazol-2-yl)morpholine |
InChI |
InChI=1S/C19H18N2O2/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)23-19(20-17)21-11-13-22-14-12-21/h1-10H,11-14H2 |
InChI Key |
GZOHDOWIEUISBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
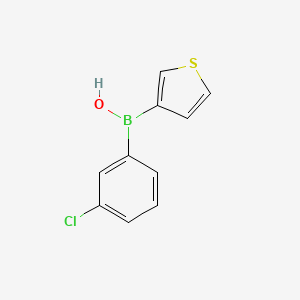
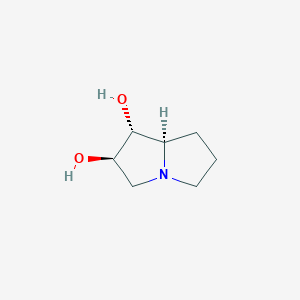
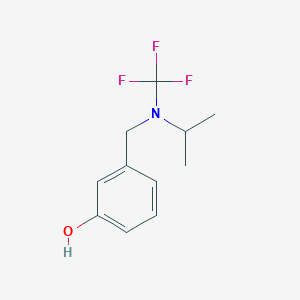
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
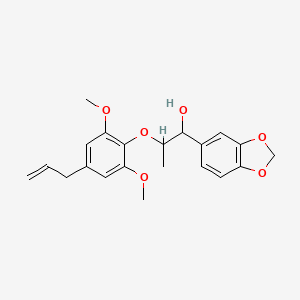
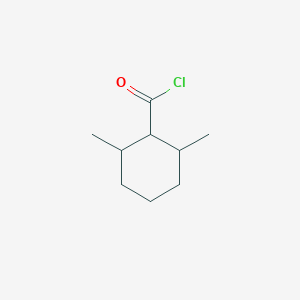
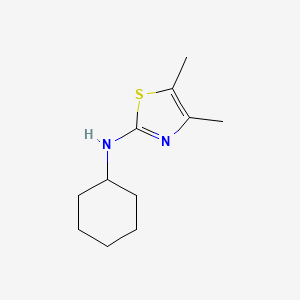
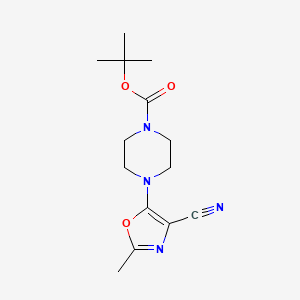
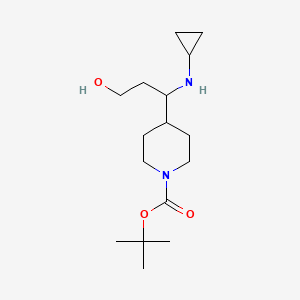
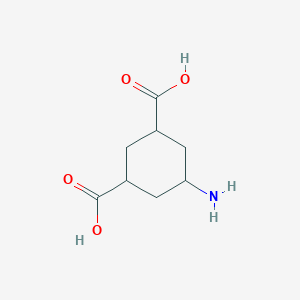
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)

